molecular formula C14H13Cl2NO2 B5669230 3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol

3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol

Cat. No.: B5669230
M. Wt: 298.2 g/mol
InChI Key: AJTCPRMYTWLPJP-UHFFFAOYSA-N
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Description

3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol typically involves the reaction of 6-methoxy-2-methylquinolin-4-ol with 3,3-dichloroprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The double bond in the prop-2-en-1-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms in the prop-2-en-1-yl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in an organic solvent.

Major Products Formed

    Oxidation: 3-(3,3-Dichloroprop-2-en-1-yl)-6-hydroxy-2-methylquinolin-4-ol.

    Reduction: 3-(3,3-Dichloropropyl)-6-methoxy-2-methylquinolin-4-ol.

    Substitution: 3-(3,3-Diaminoprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol or 3-(3,3-Dithioprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Dichloroprop-2-en-1-yl)-4,8-dimethylquinolin-2-ol: Similar structure but with different substitution patterns on the quinoline ring.

    3-[(3,3-Dichloroprop-2-en-1-yl)oxy]benzaldehyde: Contains a benzaldehyde group instead of a quinoline ring.

    [(3,3-Dichloroprop-2-en-1-yl)oxy][2-(ethanesulfinyl)ethoxy]phosphinic acid: Contains a phosphinic acid group and different functional groups.

Uniqueness

3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit cell proliferation sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-6-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2/c1-8-10(4-6-13(15)16)14(18)11-7-9(19-2)3-5-12(11)17-8/h3,5-7H,4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTCPRMYTWLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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